molecular formula C15H23N3O4 B14445036 tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate CAS No. 75624-25-8

tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate

Cat. No.: B14445036
CAS No.: 75624-25-8
M. Wt: 309.36 g/mol
InChI Key: XTDHOFRFHKDGFF-LBPRGKRZSA-N
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Description

tert-Butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a phenylmethoxyamino group. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is often used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays and structural biology studies .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It serves as an intermediate in the synthesis of drugs targeting specific enzymes and receptors, contributing to the development of new treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, protein modification, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate stands out due to its unique combination of functional groups, which provide specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions .

Properties

CAS No.

75624-25-8

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-12(13(16)19)9-17-21-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H2,16,19)(H,18,20)/t12-/m0/s1

InChI Key

XTDHOFRFHKDGFF-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNOCC1=CC=CC=C1)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CNOCC1=CC=CC=C1)C(=O)N

Origin of Product

United States

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